MFCD08149297

Description

Typical properties of such compounds include moderate molecular weights (150–300 g/mol), functional groups like trifluoromethyl (-CF₃), boronic acids (-B(OH)₂), or halogen substituents (e.g., Cl, Br), and solubility profiles suited for organic synthesis .

Properties

IUPAC Name |

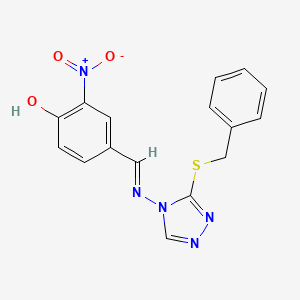

4-[(E)-(3-benzylsulfanyl-1,2,4-triazol-4-yl)iminomethyl]-2-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3S/c22-15-7-6-13(8-14(15)21(23)24)9-18-20-11-17-19-16(20)25-10-12-4-2-1-3-5-12/h1-9,11,22H,10H2/b18-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFQCTYRZSHGHJ-GIJQJNRQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=CN2N=CC3=CC(=C(C=C3)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC2=NN=CN2/N=C/C3=CC(=C(C=C3)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD08149297 involves several steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves:

Step 1: Initial reaction of precursor compounds under specific temperature and pressure conditions.

Step 2: Purification of the intermediate product through crystallization or distillation.

Step 3: Final reaction to obtain this compound, followed by purification to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

Bulk synthesis: Using large quantities of reagents and catalysts.

Automated purification: Employing advanced techniques like chromatography and crystallization.

Quality control: Ensuring the final product meets industry standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions: MFCD08149297 undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to yield reduced forms.

Substitution: Replacement of specific functional groups with other groups under certain conditions.

Common Reagents and Conditions:

Oxidation: Uses reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Involves reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Utilizes halogenating agents or nucleophiles under controlled temperature and solvent conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

MFCD08149297 has a wide range of applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.

Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and materials.

Mechanism of Action

The mechanism of action of MFCD08149297 involves its interaction with specific molecular targets and pathways. It may:

Bind to enzymes: Inhibiting or activating their activity.

Interact with receptors: Modulating signal transduction pathways.

Affect gene expression: Influencing the transcription and translation of specific genes.

These interactions result in various biological effects, which are the subject of ongoing research to fully understand the compound’s potential.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of this compound and Analogues

Table 2: Functional and Structural Similarity Scores

| Compound (MDL/CAS) | Similarity Score (vs. This compound) | Key Differences |

|---|---|---|

| CAS 1533-03-5 | 0.95 | Ketone vs. Amide; Higher volatility |

| CAS 1046861-20-4 | 0.89 | Boronic acid group; Lower GI absorption |

| CAS 1761-61-1 | 0.83 | Bromine substituent; Higher solubility in polar solvents |

Research Findings and Discussion

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.